molecular formula C27H36OSi B14384865 tert-Butyl{[1-(hept-1-yn-1-yl)cyclopropyl]methoxy}diphenylsilane CAS No. 88158-91-2

tert-Butyl{[1-(hept-1-yn-1-yl)cyclopropyl]methoxy}diphenylsilane

Cat. No.: B14384865
CAS No.: 88158-91-2
M. Wt: 404.7 g/mol
InChI Key: ACIFKRKCDXPNFV-UHFFFAOYSA-N
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Description

tert-Butyl{[1-(hept-1-yn-1-yl)cyclopropyl]methoxy}diphenylsilane: is a complex organic compound that features a tert-butyl group, a cyclopropyl ring, and a diphenylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl{[1-(hept-1-yn-1-yl)cyclopropyl]methoxy}diphenylsilane typically involves multiple steps, including the formation of the cyclopropyl ring, the introduction of the hept-1-yn-1-yl group, and the attachment of the diphenylsilane moiety. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring and the hept-1-yn-1-yl group.

    Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products:

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include alkenes or alkanes.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Industry: The compound may be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action for tert-Butyl{[1-(hept-1-yn-1-yl)cyclopropyl]methoxy}diphenylsilane would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The cyclopropyl ring and the alkyne group may play key roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl(cyclopent-3-en-1-yl methoxy)diphenylsilane
  • tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
  • tert-Butyl (1-(benzylamino)-3-methoxy-1-phenylpropyl)carbamate

Uniqueness: tert-Butyl{[1-(hept-1-yn-1-yl)cyclopropyl]methoxy}diphenylsilane is unique due to the presence of the hept-1-yn-1-yl group and the cyclopropyl ring, which confer distinct chemical properties and reactivity compared to similar compounds. These structural features may enhance its utility in specific synthetic applications and research contexts.

Properties

CAS No.

88158-91-2

Molecular Formula

C27H36OSi

Molecular Weight

404.7 g/mol

IUPAC Name

tert-butyl-[(1-hept-1-ynylcyclopropyl)methoxy]-diphenylsilane

InChI

InChI=1S/C27H36OSi/c1-5-6-7-8-15-20-27(21-22-27)23-28-29(26(2,3)4,24-16-11-9-12-17-24)25-18-13-10-14-19-25/h9-14,16-19H,5-8,21-23H2,1-4H3

InChI Key

ACIFKRKCDXPNFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1(CC1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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